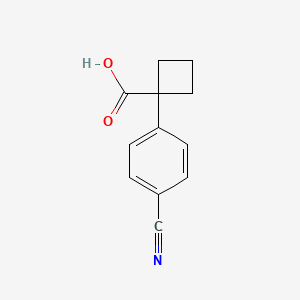
1-(4-Cyanophenyl)cyclobutanecarboxylic acid
説明
“1-(4-Cyanophenyl)cyclobutanecarboxylic acid” is an organic carboxylic acid that belongs to the category of cyclobutanecarboxylic acids. It has the molecular formula C12H11NO2 .
Synthesis Analysis
Cyclobutanecarboxylic acid, which is a precursor to “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain .Molecular Structure Analysis
The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .科学的研究の応用
Structural Analysis and Conformation
- The structural and conformational characteristics of compounds related to 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been studied using X-ray diffraction methods. This research provides insights into the molecular geometry and bond lengths that could be relevant for understanding similar compounds like 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (Reisner et al., 1983).
Synthesis and Derivatives
- Different synthetic routes and derivatives of cyclobutanecarboxylic acids, which are structurally related to 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, have been explored. For example, the synthesis of 1,1-Cyclobutanedicarboxylic acid and related compounds highlights methods that could potentially be applied or adapted for the synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (Heisig & Stodola, 2003).
Chemical Reactions and Properties
- Research on the free radical chlorination of cyclobutanecarboxylic acids, including studies on their derivatives, offers insights into the reactivity and potential chemical transformations of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. This could be relevant for understanding its behavior in various chemical environments (Nevill, 1954).
Polymerization and Material Science Applications
- Studies on the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including derivatives similar to 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, have explored their potential in creating polymers. This indicates possible applications in material science and polymer chemistry (Song et al., 2010).
Applications in Medicinal Chemistry and Therapy
- The synthesis of specific amino acid derivatives of cyclobutanecarboxylic acid, like 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, has been achieved for potential use in boron neutron capture therapy. This highlights the potential of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid and its derivatives in therapeutic applications (Srivastava et al., 1997).
Innovative Synthesis Methods
- Novel synthesis routes for cyclobutanecarboxylic acid derivatives, including 1-aminocyclobutanecarboxylic acid, have been developed, indicating the potential for innovative approaches to synthesizing compounds like 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (Fu Zhi-feng, 2004).
Safety And Hazards
特性
IUPAC Name |
1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





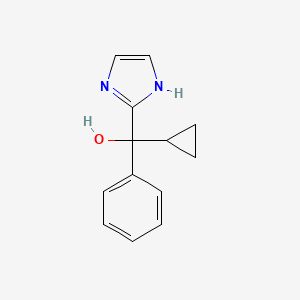

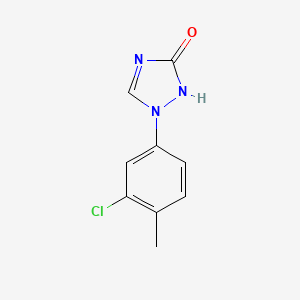
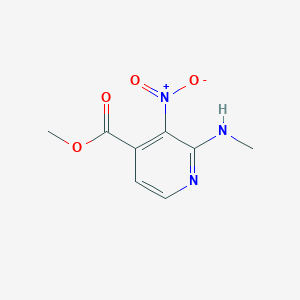

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)
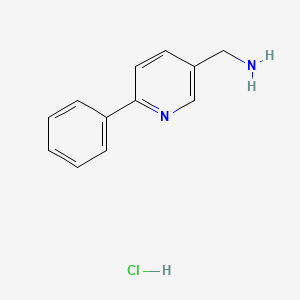
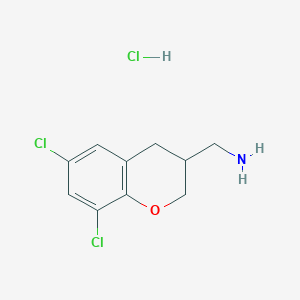
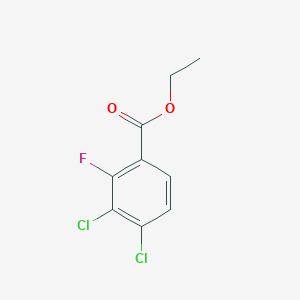
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

